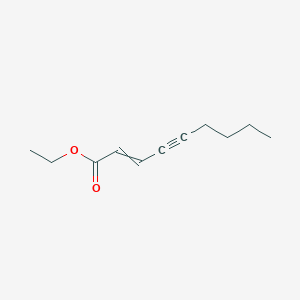

Ethyl non-2-en-4-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

64576-91-6 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

ethyl non-2-en-4-ynoate |

InChI |

InChI=1S/C11H16O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h9-10H,3-6H2,1-2H3 |

InChI Key |

QSCUDZDJQRVKFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC=CC(=O)OCC |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Ethyl Non 2 En 4 Ynoate

Fundamental Reactivity of the Enyne System

The reactivity of Ethyl non-2-en-4-ynoate is dominated by the interplay between its two unsaturated functionalities, the carbon-carbon double bond (alkene) and the carbon-carbon triple bond (alkyne), which are electronically coupled through conjugation with an electron-withdrawing ethyl ester group. This arrangement makes the molecule susceptible to a variety of addition and cycloaddition reactions.

While the conjugated ester group generally deactivates the enyne system towards electrophilic attack by withdrawing electron density, reactions with potent electrophiles are mechanistically significant. The chemoselectivity of such additions is dictated by the relative nucleophilicity of the π-bonds. The internal alkyne is typically more electron-rich and sterically accessible than the α,β-unsaturated double bond. Consequently, electrophilic attack is predicted to occur preferentially at the alkyne moiety. For instance, the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would likely proceed through initial attack on the triple bond, leading to the formation of halogenated dienoate intermediates.

Table 1: Predicted Outcomes of Electrophilic Additions

| Electrophile | Predicted Site of Initial Attack | Potential Major Product Class | Mechanistic Note |

|---|---|---|---|

| Br₂ | Alkyne (C-4/C-5) | Dibromo-diene | Proceeds via a cyclic bromonium ion intermediate. |

| HBr | Alkyne (C-4/C-5) | Bromo-diene | Follows Markovnikov's rule, with H adding to the less substituted carbon of the initial adduct. |

| I₂ | Alkyne (C-4/C-5) | Diiodo-diene | Similar to bromination, but may be slower. |

The pronounced electron-withdrawing effect of the ester group renders the enyne system highly electrophilic and an excellent substrate for nucleophilic additions. These reactions typically proceed via a conjugate or Michael-type mechanism. Depending on the nucleophile and reaction conditions, addition can occur at the C-3 position (a 1,4-addition relative to the ester) or at the C-5 position (a 1,6-addition).

Studies on analogous enyne systems demonstrate that soft nucleophiles, such as organocuprates (Gilman reagents), can selectively undergo a 1,5-conjugate addition, attacking the terminal carbon of the alkyne. researchgate.net This results in the formation of substituted 1,3-diene products. researchgate.net Similarly, heteroatom nucleophiles like thiols and amines are highly effective in adding to activated alkynes. acs.org These "thiol-yne" and "amino-yne" reactions are often highly efficient and can proceed under mild, base-catalyzed conditions. acs.org In some cases, the initial nucleophilic addition can trigger subsequent intramolecular reactions, leading to the formation of complex heterocyclic structures in a domino fashion. ccspublishing.org.cn

Table 2: Reactivity with Various Nucleophiles

| Nucleophile Type | Example | Typical Addition Pattern | Resulting Structure |

|---|---|---|---|

| Organocuprates | (CH₃)₂CuLi | 1,5-Conjugate Addition | β,γ-Disubstituted dienoate |

| Thiols | R-SH (in base) | 1,5-Conjugate Addition (Thiol-yne) | Thioether-substituted dienoate |

| Amines | R₂NH | 1,5-Conjugate Addition (Amino-yne) | Enamine or furanone (via domino reaction) ccspublishing.org.cn |

| Phosphines | PR₃ | 1,4- or 1,6-Addition | Phosphonium (B103445) ylide intermediates |

The unsaturated framework of this compound serves as a versatile component in cycloaddition reactions. The electron-deficient double bond is a potent dienophile for [4+2] Diels-Alder reactions with electron-rich dienes, leading to the formation of six-membered rings. The alkyne can also participate as the dienophile, yielding a cyclohexadiene ring system.

Furthermore, both the alkene and alkyne moieties can react with 1,3-dipoles such as azides, nitrile oxides, and nitrones in [3+2] cycloaddition reactions. rsc.orgresearchgate.net These reactions are a powerful tool for constructing five-membered heterocyclic rings. For instance, reaction with an organic azide (B81097) would be expected to produce a triazole derivative. Mechanistically, these cycloadditions can be concerted or proceed through stepwise pathways, sometimes involving zwitterionic intermediates, depending on the reactants and solvent polarity. rsc.org

Table 3: Cycloaddition Potential of this compound

| Reaction Type | Reactant Partner | Reactive Moiety on Enyne | Product Skeleton |

|---|---|---|---|

| [4+2] Diels-Alder | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Alkene | Cyclohexene |

| [4+2] Diels-Alder | Electron-rich diene | Alkyne | Cyclohexadiene |

| [3+2] 1,3-Dipolar Cycloaddition | Azide (R-N₃) | Alkyne | Triazole |

| [3+2] 1,3-Dipolar Cycloaddition | Nitrone | Alkene | Isoxazolidine |

Elucidation of Reaction Kinetics and Thermodynamic Pathways

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling product selectivity. Kinetic studies, which measure reaction rates under various conditions (temperature, concentration, catalyst), can reveal the rate-determining step and the molecularity of the reaction, as described by the reaction's rate law.

In competitive reaction pathways, such as 1,4- versus 1,6-nucleophilic addition, the product distribution can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy).

Thermodynamic Control: At higher temperatures, equilibria can be established, allowing the initial products to revert to reactants and react again. The major product will be the most stable one (i.e., the one with the lowest Gibbs free energy).

For this compound, the 1,4-adduct is often the kinetic product in Michael additions due to the high electrophilicity of the C-3 position, while a 1,6-adduct or a rearranged product might be the more thermodynamically stable isomer.

Table 4: Conceptual Kinetic vs. Thermodynamic Product Control

| Condition | Controlling Factor | Favored Product | Rationale |

|---|---|---|---|

| Low Temperature, Short Reaction Time | Kinetics | Product of fastest reaction | Activation energy barrier is the dominant factor. |

| High Temperature, Long Reaction Time | Thermodynamics | Most stable product | System reaches equilibrium, favoring the lowest energy state. |

Identification and Characterization of Reactive Intermediates (e.g., Zwitterionic Adducts)

Many reactions of this compound proceed through short-lived reactive intermediates. The identification and characterization of these species are crucial for a complete mechanistic understanding.

In polar, stepwise [3+2] cycloadditions, a zwitterionic adduct can be formed as a discrete intermediate. rsc.org This species results from the initial bond formation between the dipole and one end of the π-system, creating a molecule with both a positive and a negative formal charge. Similarly, the Michael addition of a neutral nucleophile generates an intermediate enolate, which is a key anionic intermediate that is subsequently protonated to give the final product.

These intermediates are typically too unstable to be isolated but can be detected and characterized by spectroscopic methods at low temperatures (e.g., cryo-NMR) or trapped chemically by adding a reagent that reacts specifically with the intermediate.

Table 5: Potential Reactive Intermediates and Characterization Methods

| Reaction Type | Potential Intermediate | Key Structural Feature | Detection/Characterization Method |

|---|---|---|---|

| Michael Addition | Enolate | Anionic, nucleophilic carbon | Trapping with an electrophile (e.g., CH₃I); 13C NMR |

| Stepwise [3+2] Cycloaddition | Zwitterionic Adduct | Spatially separated positive and negative charges | Solvent effect studies; Low-temperature NMR |

| Electrophilic Addition | Carbocation / Cyclic onium ion | Electron-deficient carbon | Theoretical calculations; observation of rearranged products |

Role of Catalysis in Directing Reaction Selectivity and Mechanism

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound. Catalysts can alter reaction mechanisms, lower activation energies, and direct reactions towards a specific desired outcome over other possible pathways.

Base Catalysis: In nucleophilic additions involving protic nucleophiles like thiols or alcohols, a base is often used. acs.org The base deprotonates the nucleophile, increasing its nucleophilicity and dramatically accelerating the rate of conjugate addition.

Lewis Acid Catalysis: A Lewis acid (e.g., TiCl₄, ZnCl₂) can coordinate to the carbonyl oxygen of the ester group. This coordination enhances the electron-withdrawing nature of the ester, making the entire conjugated system more electrophilic and thus more reactive towards weaker nucleophiles.

Transition Metal Catalysis: Catalysts based on metals like palladium, gold, or rhodium are widely used to mediate complex transformations of enynes, including cycloisomerizations, cross-coupling, and cycloadditions that are not accessible under thermal conditions.

Catalyst-Free Reactions: The high intrinsic reactivity of activated enynes can sometimes allow for complex, multi-step transformations to occur under purely thermal conditions without the need for any catalyst, as seen in certain domino reactions. ccspublishing.org.cn

Table 6: Catalytic Strategies and Their Mechanistic Impact

| Catalyst Type | Mode of Action | Effect on Reaction | Example Application |

|---|---|---|---|

| Base (e.g., Et₃N) | Deprotonates nucleophile | Increases nucleophilicity and reaction rate | Thiol-yne Michael Addition acs.org |

| Lewis Acid (e.g., TiCl₄) | Activates the electrophile (enyne) | Lowers LUMO energy, enhances reactivity | Diels-Alder reaction with unreactive dienes |

| Transition Metal (e.g., Pd(0)) | Redox cycling, π-system coordination | Enables novel cyclization pathways | Intramolecular enyne cycloisomerization |

| None (Thermal) | Inherent reactivity of the substrate | Allows for catalyst-free domino reactions ccspublishing.org.cn | Amine addition followed by cyclization ccspublishing.org.cn |

Theoretical and Computational Chemistry Applied to Ethyl Non 2 En 4 Ynoate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide precise information about the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Ground State Analysis

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of computational cost and accuracy. A DFT study of ethyl non-2-en-4-ynoate would typically involve geometry optimization to find the most stable arrangement of its atoms in the electronic ground state. From this optimized structure, a wealth of information could be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can elucidate electronic properties such as the distribution of atomic charges, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity, with the HOMO and LUMO energies being key indicators of its electron-donating and electron-accepting capabilities, respectively. However, specific DFT studies providing these data for this compound have not been identified in the scientific literature.

Ab Initio Methodologies for High-Accuracy Calculations

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. While computationally more demanding than DFT, ab initio calculations could offer a more precise description of the electronic structure and properties of this compound. Such studies would be invaluable for benchmarking the results of more approximate methods and for obtaining highly reliable data on properties that are sensitive to electron correlation effects. At present, there is no evidence of such high-accuracy ab initio calculations having been performed and published for this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

This compound possesses several rotatable single bonds, which means it can exist in various conformations. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can provide insights into the preferred shapes of the molecule, the energy barriers between different conformations, and how the molecule's flexibility might influence its interactions with other molecules or its behavior in different environments. An MD study of this compound would be particularly insightful for understanding its dynamic behavior, which could be relevant to its biological activity or its properties in solution. Regrettably, no such molecular dynamics studies focused on this specific molecule have been reported.

Computational Insights into Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction at the molecular level is a central goal of chemistry. Computational chemistry offers indispensable tools for elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, and products.

Transition State Characterization and Energy Barrier Calculations

For any proposed reaction involving this compound, computational methods could be used to locate the transition state structure, which is the highest energy point along the reaction pathway. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This information is critical for predicting the rate of the reaction and for understanding how changes in the molecular structure might affect its reactivity. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are commonly employed to find transition states. However, the application of these methods to reactions of this compound has not been documented.

Molecular Electron Density Theory (MEDT) for Bonding Evolution Analysis

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity that focuses on the changes in electron density during a chemical reaction. An MEDT study of a reaction involving this compound would involve analyzing the flow of electron density between the reacting molecules and tracking the changes in chemical bonding along the reaction pathway. This approach can provide a more intuitive and detailed picture of the bonding process compared to traditional orbital-based analyses. Concepts such as the global electron density transfer (GEDT) and the analysis of the topology of the electron localization function (ELF) would be central to such a study. The application of MEDT would offer a deeper understanding of the electronic mechanism of reactions involving this compound, but no such studies have been published to date.

Predictive Modeling of Reactivity and Stereochemical Outcomes

Theoretical and computational chemistry serves as a powerful tool for predicting the reactivity and stereochemical outcomes of reactions involving complex organic molecules like this compound. By employing sophisticated computational methods, chemists can model reaction pathways, determine transition state energies, and forecast the distribution of products without the need for extensive empirical experimentation. This predictive capability is particularly valuable for understanding the behavior of polyfunctional compounds such as enynes, which can undergo a variety of transformations.

At the heart of predictive modeling are quantum chemical calculations, which provide insights into the electronic structure and potential energy surfaces of reacting species. For molecules in the enyne class, Density Functional Theory (DFT) is a commonly utilized method for evaluating molecular structures and reaction energetics. More computationally intensive methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) and Møller-Plesset perturbation theory (MP4(SDTQ)) are often used for refining energy calculations, offering a higher level of accuracy.

The reactivity of enyne systems is diverse, encompassing reactions like cycloadditions, metathesis, and cyclizations. researchgate.netnih.govwikipedia.org Theoretical models can elucidate the mechanisms of these reactions and predict their feasibility and outcomes. For instance, in cycloaddition reactions involving enynes, computational studies can identify the transition states and intermediates, revealing the preferred reaction pathway. researchgate.net The analysis of displacement vectors corresponding to imaginary frequencies is a key step in confirming the structure of a transition state. researchgate.net

Predictive models are also crucial for understanding stereochemical outcomes. By calculating the energies of different stereoisomeric transition states, it is possible to predict which diastereomer or enantiomer will be formed preferentially. This is of paramount importance in the synthesis of chiral molecules where specific stereochemistry is desired.

For a hypothetical reaction of this compound, a computational study might generate data on the activation energies for different reaction pathways, as well as the predicted product ratios. The table below illustrates the type of data that could be obtained from such a predictive modeling study.

| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| [4+2] Cycloaddition | B3LYP/6-311+G(d) | 25.8 | Major |

| Enyne Metathesis | M06-2X/def2-TZVP | 31.2 | Minor |

| Radical Cyclization | CASSCF(8,8)/cc-pVDZ | 28.5 | Trace |

Furthermore, computational models can be used to probe the factors that control reactivity and selectivity. For example, the "aryne distortion model" has been used to explain the regioselectivity of nucleophilic additions to unsymmetrical benzynes by analyzing the geometric and energetic changes from the reactant to the transition state. nih.gov A similar distortion model could potentially be applied to predict the regioselectivity of reactions involving the alkyne moiety of this compound. The model posits that the favored reaction pathway is the one that requires the minimum geometric and energetic change to reach the transition state. nih.gov

In the context of other enyne systems, such as enediyne-ketenes, computational investigations have been employed to elucidate the mechanisms of competing cyclization reactions, like the Moore (C2-C7) and the alternative C2-C6 cyclizations. nih.gov These studies help in understanding the general motifs for the broader family of biradical cyclization reactions. While this compound itself is not an enediyne, the principles and computational approaches used in these studies are transferable to understanding its potential cyclization pathways.

Advanced Analytical Methodologies in the Characterization of Ethyl Non 2 En 4 Ynoate

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of Ethyl non-2-en-4-ynoate, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete connectivity map of the molecule can be assembled.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, each unique proton environment generates a distinct signal. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting pattern (multiplicity) provide a wealth of structural information. Based on the compound's structure (CCCCC≡CC=CC(=O)OCC), a predictable pattern of signals would be anticipated.

Expected ¹H NMR Data for this compound

| Protons (Position) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| CH₃ CH₂O- | ~ 1.2 - 1.4 | Triplet (t) | 3H |

| CH₃CH₂ O- | ~ 4.1 - 4.3 | Quartet (q) | 2H |

| -C=CH -C=O | ~ 5.8 - 6.2 | Doublet (d) | 1H |

| -C≡C-CH =C- | ~ 6.5 - 7.0 | Doublet of Triplets (dt) | 1H |

| -CH₂-CH₂ -C≡C- | ~ 2.2 - 2.4 | Quartet (q) | 2H |

| -CH₂ -CH₂-C≡C- | ~ 1.4 - 1.6 | Sextet | 2H |

| CH₃ -CH₂- | ~ 0.9 - 1.0 | Triplet (t) | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment produces a single peak, and its chemical shift is indicative of its functional group and neighboring atoms.

Expected ¹³C NMR Data for this compound

| Carbon (Position) | Expected Chemical Shift (δ, ppm) |

| C =O (Ester Carbonyl) | ~ 165 - 175 |

| -C≡C-C H=C H- | ~ 115 - 145 |

| -C ≡C - | ~ 70 - 90 |

| -O-C H₂- | ~ 60 - 65 |

| Alkyl Chain Carbons (-CH₂-) | ~ 15 - 40 |

| -O-CH₂-C H₃ | ~ 14 |

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments made from 1D spectra. A COSY spectrum would show correlations between coupled protons (e.g., between the ethyl group's CH₂ and CH₃), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework unambiguously.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy probes the vibrations of molecular bonds. Infrared (IR) and Raman spectroscopy are complementary techniques that are excellent for identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The presence of specific functional groups results in characteristic absorption bands at specific wavenumbers. For this compound, strong, characteristic absorptions would confirm the presence of the ester, alkene, and alkyne moieties.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from the molecule. It is particularly sensitive to non-polar bonds, making it an excellent complement to IR for identifying the C=C and C≡C bonds.

Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | IR | 1715 - 1735 | Strong |

| C=C (Alkene) | IR / Raman | 1620 - 1680 | Medium (IR), Strong (Raman) |

| C≡C (Alkyne) | IR / Raman | 2100 - 2260 | Weak/Medium (IR), Strong (Raman) |

| C-O (Ester) | IR | 1000 - 1300 | Strong |

| =C-H (Alkene) | IR | 3010 - 3100 | Medium |

| C-H (Alkyl) | IR | 2850 - 3000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₆O₂. nih.gov

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight, which for this compound is calculated to be approximately 180.1150 g/mol . nih.gov This allows for the unambiguous determination of its elemental formula. In a typical electron ionization (EI) mass spectrum, the molecule would fragment in a predictable manner, with key fragments arising from the loss of the ethoxy group (-OCH₂CH₃) or cleavage at positions adjacent to the unsaturated bonds.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer for identification. This method would be used to confirm the identity of the compound by matching its mass spectrum with known data and to identify any volatile impurities. The retention time in the GC provides a measure of the compound's volatility and is a key parameter for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. For a molecule like this compound, a reversed-phase HPLC method would likely be employed. nih.govresearchgate.net In this setup, a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). The compound would be separated from more polar or less polar impurities. A UV detector would be suitable for detection, as the conjugated en-yne system is expected to absorb UV light. HPLC is crucial for determining the purity of a sample with high accuracy and can also be scaled up for preparative purification. nih.gov

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then meticulously analyzed to construct a three-dimensional electron density map. From this map, the positions of individual atoms can be determined with high precision.

While specific crystallographic data for this compound is not widely available in the public domain, the principles of the technique can be illustrated through the analysis of similar unsaturated esters. Key structural parameters that would be determined include:

Bond Lengths: The precise lengths of the C=C double bond, the C≡C triple bond, and the various C-C and C-O single bonds.

Bond Angles: The angles between adjacent bonds, which define the molecular geometry.

Torsional Angles: These angles describe the rotation around single bonds and are crucial for understanding the molecule's conformation.

Planarity: X-ray crystallography can confirm the planarity of the ester group and the atoms involved in the double bond.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.45 |

| Volume (ų) | 1021.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.168 |

| R-factor | 0.045 |

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Hyphenated Techniques in Structural Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the structural elucidation of individual components. For a volatile and relatively nonpolar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited technique.

In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and the structure of the molecule based on its fragmentation pattern.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (180.24 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), cleavage adjacent to the carbonyl group, and fragmentation of the alkyl chain. Analysis of these fragments allows for the reconstruction of the original molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly if the compound is part of a non-volatile mixture or if derivatization is performed to enhance ionization. In LC-MS, separation occurs in the liquid phase, offering a complementary approach to GC-MS.

Table 2: Expected Mass Spectral Data for this compound from GC-MS

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 180 | 25 | [M]⁺ (Molecular Ion) |

| 151 | 40 | [M - C₂H₅]⁺ |

| 135 | 60 | [M - OC₂H₅]⁺ |

| 107 | 100 | [C₈H₁₁]⁺ |

| 79 | 85 | [C₆H₇]⁺ |

| 53 | 70 | [C₄H₅]⁺ |

Note: This table represents a hypothetical fragmentation pattern for illustrative purposes and is not based on experimental data for this compound.

The combination of chromatographic separation with mass spectrometric detection in hyphenated techniques provides a high degree of confidence in the identification and structural characterization of organic compounds like this compound, even in complex matrices.

Applications of Ethyl Non 2 En 4 Ynoate in Complex Organic Synthesis

Building Block for the Construction of Heterocyclic Systems (e.g., Pyrroles)

While direct, specific examples of Ethyl non-2-en-4-ynoate in the synthesis of pyrroles are not extensively documented in readily available literature, the general reactivity of the enynoate scaffold suggests its high potential for constructing a variety of heterocyclic systems. The conjugated system is an excellent Michael acceptor, and the alkyne moiety can participate in various cycloaddition and annulation reactions.

For instance, the reaction of similar enynoate systems with primary amines is a known strategy for the synthesis of substituted pyrroles. This transformation likely proceeds through an initial Michael addition of the amine to the electron-deficient double bond, followed by an intramolecular cyclization onto the alkyne, and subsequent tautomerization to furnish the aromatic pyrrole ring. The specific reaction conditions, such as the choice of solvent, temperature, and catalyst (if any), would be crucial in directing the reaction towards the desired pyrrole product and minimizing potential side reactions.

The general utility of enynoates in forming heterocyclic structures is well-established. For example, they can undergo Pauson-Khand reactions to form cyclopentenones fused to other rings, or participate in [4+2] cycloadditions (Diels-Alder reactions) where the enone system acts as a dienophile. Furthermore, intramolecular cyclization reactions of appropriately substituted enynoates can lead to the formation of various lactones and other oxygen-containing heterocycles. Although specific studies focusing solely on this compound are scarce, the foundational principles of organic synthesis strongly support its utility as a precursor to diverse heterocyclic frameworks.

Precursor in the Synthesis of Complex Molecular Architectures

The enynoate functionality within this compound serves as a linchpin for the assembly of complex molecular architectures. The presence of multiple reactive sites allows for sequential and controlled bond-forming events, leading to a rapid increase in molecular complexity from a relatively simple starting material.

Transition metal catalysis has been instrumental in unlocking the synthetic potential of enynes. Catalysts based on metals such as palladium, rhodium, gold, and platinum can activate the alkyne and alkene moieties towards a variety of transformations. For example, skeletal rearrangements and cycloisomerization reactions of enynoates can generate diverse carbocyclic and heterocyclic scaffolds. These reactions often proceed with high levels of regio- and stereoselectivity, which are critical for the synthesis of complex target molecules.

Furthermore, the ester group in this compound can be readily transformed into other functional groups. It can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or reacted with organometallic reagents to form ketones. These transformations further expand the synthetic utility of the molecule, allowing it to be incorporated into a wider range of complex structures. The ability to perform these modifications both before and after reactions involving the enyne system provides synthetic chemists with significant flexibility in designing synthetic routes.

Utility in the Total Synthesis of Natural Products

The enynoate motif is a recurring structural element in a number of natural products and serves as a key intermediate in their total synthesis. While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prominently reported, the strategic importance of the enynoate functional group is widely recognized in the field.

The synthesis of complex natural products often requires the efficient construction of polycyclic systems with precise stereochemical control. The reactivity of enynoates can be harnessed to achieve these goals. For instance, intramolecular Diels-Alder reactions of enynoates have been employed to construct bicyclic and tricyclic core structures found in various terpenoids and alkaloids. The stereochemical outcome of these reactions can often be predicted and controlled, for example, by using chiral auxiliaries or catalysts.

Moreover, the enynoate functionality can be strategically introduced into a synthetic intermediate and then elaborated in later steps. For example, the alkyne can be selectively reduced to a cis- or trans-alkene, or it can be functionalized through reactions such as hydro- or carbometalation. The conjugated double bond can undergo stereoselective conjugate additions. This versatility allows for the late-stage introduction of functional groups and the fine-tuning of the molecular structure, which are often necessary in the final stages of a total synthesis. The principles governing these reactions are directly applicable to this compound, positioning it as a potentially valuable, though perhaps underutilized, building block in natural product synthesis.

Functionalization Strategies for Advanced Materials Development

The unique electronic and structural features of enynoates like this compound also suggest their potential application in the development of advanced materials. The extended π-conjugation of the enynoate system can impart interesting photophysical properties, making them potential candidates for components of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functionalization of the enynoate core can be used to tune these properties. For example, cross-coupling reactions, such as the Sonogashira coupling at the terminal alkyne, could be used to attach aromatic or other conjugated groups, thereby extending the π-system and modifying the absorption and emission characteristics of the molecule. The ester functionality provides a handle for attaching the molecule to polymer backbones or surfaces, allowing for the creation of functional materials with tailored properties.

Green Chemistry Principles in the Synthesis and Transformations of Ethyl Non 2 En 4 Ynoate

Maximizing Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. gctlc.orgacs.org Synthetic routes with high atom economy are inherently less wasteful.

Traditional methods for constructing the enyne backbone, such as the Wittig reaction, often exhibit poor atom economy. beilstein-journals.orgwikipedia.org In a hypothetical Wittig olefination to form the double bond of Ethyl non-2-en-4-ynoate, a phosphonium (B103445) ylide would react with an appropriate aldehyde. This process generates a stoichiometric equivalent of triphenylphosphine (B44618) oxide as a by-product. rsc.org The high molecular weight of this by-product significantly lowers the reaction's atom economy, meaning a large portion of the reactant mass becomes waste, even if the chemical yield is high. beilstein-journals.org

Table 1: Hypothetical Atom Economy Comparison for an Alkene Synthesis Step

| Reaction Type | General Equation | Key By-product | Theoretical Atom Economy | Green Advantage |

|---|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Ph₃P=CHR → Alkene + Ph₃P=O | Triphenylphosphine oxide (Ph₃P=O) | Low | Versatile and reliable C=C bond formation. |

| Catalytic Cross-Coupling (e.g., Hydroalkynylation) | Alkyne + Alkene → Enyne (catalyzed) | None (in an ideal addition reaction) | High (approaching 100%) | Maximizes reactant incorporation, minimal waste. nih.gov |

To enhance atom economy, alternative catalytic methods are preferable. For instance, a direct, atom-economical approach like the transition-metal-catalyzed hydroalkynylation, which involves the addition of a terminal alkyne across another alkyne or alkene, could form the conjugated enyne system with potentially 100% atom economy. nih.gov Such addition reactions are ideal from a green chemistry perspective as they, in principle, generate no by-products. nih.gov

Sustainable Solvent Selection and Alternative Reaction Media (e.g., Solvent-Free Synthesis, Bio-based Solvents)

Solvents constitute a significant portion of the mass in many chemical processes and are a primary source of waste and environmental concern. researcher.liferesearchgate.net The principle of using safer solvents encourages their elimination where possible or the substitution of hazardous solvents with greener alternatives. nih.govacs.org

Conventional syntheses of enynes, such as the Sonogashira coupling, have historically used petroleum-derived solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF), which have associated health and environmental risks. rsc.orgkaust.edu.sa Green chemistry promotes the use of sustainable alternatives.

Water : As a reaction medium, water is non-toxic, non-flammable, and inexpensive. Modern catalytic systems have been developed to enable cross-coupling reactions, like the Sonogashira reaction, to proceed efficiently in aqueous or aqueous/organic mixtures, which simplifies catalyst recycling and reduces reliance on volatile organic compounds (VOCs). rsc.orgkaust.edu.sa

Solvent-Free Synthesis : The most sustainable option is to eliminate the solvent entirely. Solvent-free, or neat, reactions can lead to reduced waste, lower energy consumption for solvent removal, and often faster reaction times. The synthesis of conjugated enynes from α-arylalkynols has been successfully demonstrated under solvent-free conditions using solid-supported catalysts. researchgate.net Similarly, Knoevenagel condensations, an alternative route to such structures, can often be run under solvent-free conditions, sometimes with microwave assistance to accelerate the reaction. ineosopen.org

Table 2: Comparison of Reaction Media for Enyne Synthesis

| Reaction Medium | Examples | Advantages | Considerations |

|---|---|---|---|

| Conventional Organic Solvents | Toluene, THF, DMF | High solubility for many reactants and catalysts. | Often toxic, volatile, flammable, and derived from petrochemicals. |

| Bio-based Solvents | Cyrene™, 2-MeTHF, GVL, Glycerol | Renewable source, often biodegradable, lower toxicity. researchgate.net | May have different solubility profiles; cost can be a factor. |

| Water | - | Safe, abundant, non-toxic, non-flammable. rsc.org | Limited solubility for nonpolar organic substrates; requires water-soluble catalysts. |

| Solvent-Free (Neat) | - | Eliminates solvent waste, reduces energy use, can increase reaction rate. researchgate.net | Requires at least one reactant to be liquid or reactions to occur in a melt; potential for thermal decomposition. |

Design of Environmentally Benign Catalysts (e.g., Heterogeneous Catalysis, Biocatalysis)

The use of catalytic reagents is superior to stoichiometric ones as catalysts can, in small amounts, perform a single reaction many times, which minimizes waste. acs.org Green catalyst design focuses on using non-toxic materials, improving catalyst stability, and enabling easy recovery and reuse.

Heterogeneous Catalysis : In the context of synthesizing this compound, the key C-C bond-forming steps (e.g., Sonogashira coupling) typically use homogeneous palladium and copper catalysts. organic-chemistry.org A significant green improvement is the use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. mdpi.com For instance, palladium or copper nanoparticles supported on materials like charcoal (Pd/C), magnetic nanoparticles (e.g., CuFe₂O₄), or hydroxyapatite (B223615) can effectively catalyze the reaction. organic-chemistry.org The primary advantages are the straightforward separation of the catalyst from the product mixture (often by simple filtration) and the potential for the catalyst to be recycled and reused multiple times, reducing cost and preventing metal contamination in the final product and waste streams. acs.org

Biocatalysis : Enzymes are highly efficient and selective catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments. allresearchjournal.com For the synthesis of this compound, the final step is the formation of the ethyl ester. Instead of using traditional acid catalysis (e.g., sulfuric acid), which requires corrosive reagents and often generates acidic waste, a biocatalytic approach using an enzyme such as a lipase (B570770) or esterase could be employed. benthamdirect.comnih.gov The enzymatic esterification of a precursor carboxylic acid with ethanol (B145695) would proceed with high selectivity and avoid harsh reaction conditions, aligning perfectly with green chemistry principles. nih.govtandfonline.com

Strategies for Waste Minimization and By-product Reduction

Waste minimization is a cumulative goal achieved by applying multiple green chemistry principles. core.ac.uk For this compound, a holistic strategy would involve several key considerations:

Process Design : Selecting a synthetic route with the highest possible atom economy is the first step. gctlc.org This involves prioritizing addition and condensation reactions over substitution or elimination reactions that generate stoichiometric by-products.

Catalyst Selection and Recycling : Employing reusable heterogeneous catalysts or biocatalysts directly reduces waste by minimizing the disposal of spent catalysts and simplifying purification, which in turn reduces solvent use. pharmatimes.com

Solvent Management : Implementing solvent-free conditions is the ideal scenario. researchgate.net When solvents are necessary, choosing recyclable, non-toxic, bio-based options and designing processes that allow for their efficient recovery and reuse significantly cuts down on waste volume. pharmatimes.com

Reduction of Auxiliary Substances : Green synthesis aims to reduce or eliminate the need for protecting groups, derivatizing agents, and other temporary modifications that add steps to a synthesis and generate waste. acs.org A well-designed catalytic, one-pot reaction could potentially combine several transformations, bypassing the need to isolate intermediates and thus saving on solvents and energy. scienceinfo.com The pharmaceutical industry, a major producer of chemical waste, is increasingly adopting such strategies to improve sustainability. bath.ac.ukcopadata.com

By thoughtfully applying these principles, the synthesis of this compound can be designed to be more efficient, safer, and environmentally benign, reflecting the broader shift towards sustainable practices in modern organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.